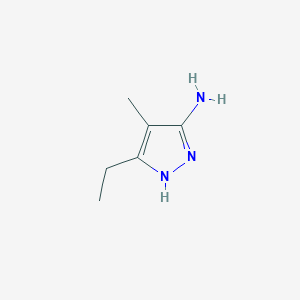
3-ethyl-4-methyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-ethyl-4-methyl-1H-pyrazol-5-amine” is an organic compound with the CAS Number: 91468-85-8 . It has a molecular weight of 125.17 . The IUPAC name for this compound is this compound . It is typically stored at room temperature and is available in oil form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H11N3/c1-3-5-4(2)6(7)9-8-5/h3H2,1-2H3,(H3,7,8,9) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the searched resources, pyrazoles in general are involved in a variety of chemical reactions. For instance, a rhodium-catalyzed addition-cyclization of hydrazines with alkynes affords highly substituted pyrazoles .Physical and Chemical Properties Analysis
“this compound” is an oil at room temperature . It has a molecular weight of 125.17 . More specific physical and chemical properties are not available in the searched resources.科学的研究の応用
Synthesis of Heterocycles
A study by Ghaedi et al. (2015) demonstrated the use of pyrazole-5-amine derivatives, similar to 3-ethyl-4-methyl-1H-pyrazol-5-amine, in synthesizing new pyrazolo[3,4-b]pyridine products. This synthesis involved condensation with activated carbonyl groups, showcasing its utility in preparing N-fused heterocycles with good to excellent yields (Ghaedi et al., 2015).
Pharmaceutical Research
Titi et al. (2020) explored the synthesis of various pyrazole derivatives, including compounds structurally related to this compound. These compounds were characterized and studied for their antitumor, antifungal, and antibacterial properties, indicating the potential of such compounds in pharmaceutical research (Titi et al., 2020).
Antimicrobial and Antioxidant Studies
Şener et al. (2017) conducted a study on diazo dyes derived from pyrazolo[1,5-a]pyrimidine, which involve structures akin to this compound. These compounds exhibited significant antimicrobial activities against various bacteria and fungi, as well as notable antioxidant activities, highlighting their potential in developing antimicrobial and antioxidant agents (Şener et al., 2017).
Catalysis and Organic Synthesis
Research by Togni et al. (1996) on palladium-catalyzed asymmetric allylic amination using pyrazole ligands, similar to this compound, demonstrated the application of these compounds in catalysis. They found that these ligands can significantly influence the enantioselectivity and regioselectivity of the reaction, underscoring their importance in organic synthesis (Togni et al., 1996).
Metal Complex Synthesis
Esquius et al. (2000) synthesized new water-soluble pyrazolate rhodium(I) complexes using 3,5-dimethyl-4-aminomethylpyrazole ligands, which are structurally related to this compound. These complexes have potential applications in the field of organometallic chemistry and catalysis (Esquius et al., 2000).
High-Energy Density Materials
Ravi et al. (2010) investigated amino-, methyl-, and nitro-substituted pyrazoles, similar to this compound, as candidates for high-energy density materials. Their study focused on the detonation properties of these compounds, indicating their potential use in energetic materials (Ravi et al., 2010).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335, suggesting that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
特性
IUPAC Name |
5-ethyl-4-methyl-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-3-5-4(2)6(7)9-8-5/h3H2,1-2H3,(H3,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWCURLGTSCHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2706854.png)
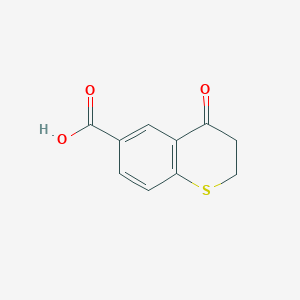
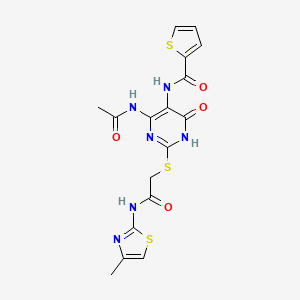

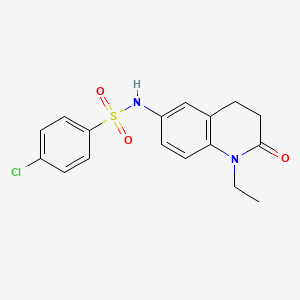
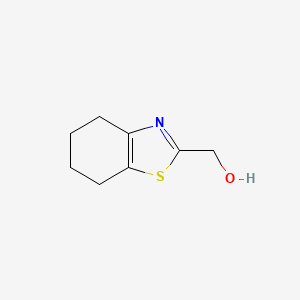

![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2706865.png)
![2-(4-{3-[(4-Chlorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2706867.png)
![N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2706869.png)
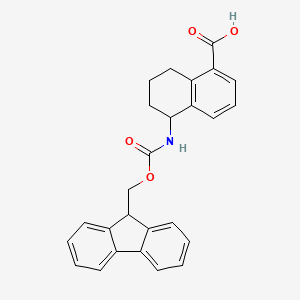
![N-[(pyridin-3-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2706872.png)


